molecular formula C14H12N2O3S B2375970 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid CAS No. 177584-46-2

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid

Cat. No. B2375970
CAS RN: 177584-46-2
M. Wt: 288.32
InChI Key: FURRGCDQVWCZHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H12N2O3S . It contains a pyridine ring attached to a benzenecarboxylic acid group via a sulfanyl linker. An acetylamino group is also attached to the pyridine ring .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that certain derivatives of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid, such as 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles, exhibit significant antibacterial and antifungal activities. These compounds were tested against various strains including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

Ischemic Cell Death Inhibitors

3-Substituted-benzofuran-2-carboxylic esters, which include a derivative of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid, have been synthesized and evaluated for their potential as ischemic cell death inhibitors. These compounds showed promising results in H9c2 cells and rat primary cardiac myocytes under oxygen and glucose deprivation conditions (Suh et al., 2010).

Crystal Structures Analysis

The compound's derivatives have been used in crystal structures analysis. For instance, the structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide have been studied to understand their conformation and intramolecular interactions (Subasri et al., 2016).

Application in 3D Microfabrication

A two-photon-activatable photoacid generator based on a core similar to 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid has been synthesized. This generator has a large two-photon absorption cross-section and high quantum yield, making it suitable for the polymerization of epoxides and the fabrication of three-dimensional microchannel structures under near-infrared laser irradiation (Zhou et al., 2002).

properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9(17)16-13-7-6-10(8-15-13)20-12-5-3-2-4-11(12)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURRGCDQVWCZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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